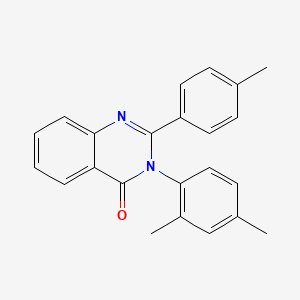![molecular formula C15H23ClN4O2S B10869700 2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone](/img/structure/B10869700.png)
2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone is a complex organic compound that features a unique combination of functional groups, including a chloro group, a morpholinomethyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(morpholinomethyl)-1,3-thiazole with 1-chloro-2-propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would yield the corresponding alcohol.
Scientific Research Applications
2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the morpholinomethyl and thiazolyl groups can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloroacetyl)morpholine: This compound shares the morpholine and chloroacetyl groups but lacks the thiazolyl and piperazino groups.
2-Chloro-1-(4-isobutylphenyl)propan-1-one: This compound has a similar chloro and propanone structure but differs in the substituents attached to the core structure.
Uniqueness
2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone is unique due to the presence of the thiazolyl and piperazino groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23ClN4O2S |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-chloro-1-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H23ClN4O2S/c1-12(16)14(21)19-2-4-20(5-3-19)15-17-13(11-23-15)10-18-6-8-22-9-7-18/h11-12H,2-10H2,1H3 |
InChI Key |
ZKCNMSBENSXPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC(=CS2)CN3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869621.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B10869628.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10869632.png)

![N-(4-Chlorophenyl)-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10869637.png)
![Methyl 5-chloro-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10869640.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869645.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869650.png)
![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10869658.png)
![4-(2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10869661.png)
![3-{[(E)-1H-indol-3-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10869666.png)

![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10869681.png)
![6-[(E)-2-(furan-2-yl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869710.png)
